Predicted GSK‑3β Inhibitory Potency: 1,2,4‑Oxadiazole Core vs. 1,3,4‑Oxadiazole Regioisomer
In a homologous oxadiazole‑based GSK‑3β inhibitor series, 1,2,4‑oxadiazole compounds bearing a pyridin‑4‑yl substituent at position 3 and a cyclohexyl linker at position 5 consistently achieved IC₅₀ values in the 0.1–1 μM range, whereas the corresponding 1,3,4‑oxadiazole regioisomers exhibited 5‑ to 8‑fold higher IC₅₀ values due to suboptimal hinge‑region hydrogen bonding [REFS‑1]. The target compound's 1,2,4‑oxadiazole topology is predicted to recapitulate this potency advantage, with an estimated GSK‑3β IC₅₀ of 0.3–0.8 μM based on matched‑pair SAR [REFS‑2].
| Evidence Dimension | Predicted GSK‑3β IC₅₀ (μM) |
|---|---|
| Target Compound Data | Estimated 0.3–0.8 μM (1,2,4‑oxadiazole, cyclohexyl linker) |
| Comparator Or Baseline | 1,3,4‑Oxadiazole regioisomer: IC₅₀ 2.5–5.5 μM (matched‑pair) |
| Quantified Difference | 5‑ to 8‑fold lower IC₅₀ for the 1,2,4‑oxadiazole isomer |
| Conditions | GSK‑3β kinase inhibition assay, ATP‑competitive format, recombinant human enzyme |
Why This Matters
The 5–8‑fold potency gain directly impacts assay sensitivity and compound inventory requirements, allowing users to work at lower concentrations and reducing off‑target risk.
- [1] Shi X.L. et al. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. Eur. J. Med. Chem. 2019, 170, 60-78. View Source
- [2] Saitoh M. et al. Structure‑based optimization of oxadiazole‑based GSK‑3 inhibitors. Bioorg. Med. Chem. 2010, 18, 6428-6437. View Source
